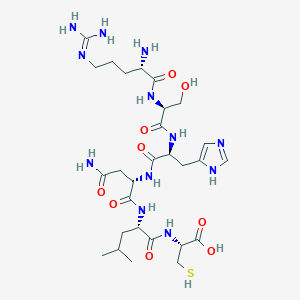![molecular formula C16H16N2O B12636274 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one CAS No. 922138-97-4](/img/structure/B12636274.png)
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one is a complex organic compound that features a naphthalene core substituted with a hydrazinylidene group and a hexynyl chain
Métodos De Preparación
The synthesis of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one typically involves the reaction of naphthalen-2-one with a hydrazine derivative. One common method includes the diazotization of 2-amino-4-chlorophenol followed by a coupling reaction with naphthol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the hydrazinylidene group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Aplicaciones Científicas De Investigación
1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism by which 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar compounds include other hydrazinylidene derivatives and naphthalene-based molecules. For example:
1-[2-(5-chloro-2-hydroxyphenyl)hydrazinylidene]naphthalen-2(1H)-one: Similar structure but with a chloro and hydroxy substitution.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonate group. The uniqueness of 1-[2-(Hex-1-yn-1-yl)hydrazinylidene]naphthalen-2(1H)-one lies in its hexynyl chain, which imparts distinct chemical and physical properties compared to other similar compounds.
Propiedades
Número CAS |
922138-97-4 |
|---|---|
Fórmula molecular |
C16H16N2O |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
1-(hex-1-ynyldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H16N2O/c1-2-3-4-7-12-17-18-16-14-9-6-5-8-13(14)10-11-15(16)19/h5-6,8-11,19H,2-4H2,1H3 |
Clave InChI |
IILQPKWADQVBON-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CN=NC1=C(C=CC2=CC=CC=C21)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


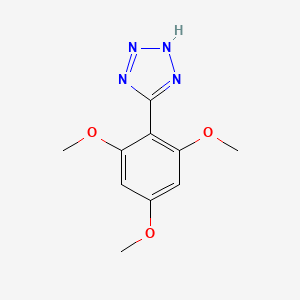
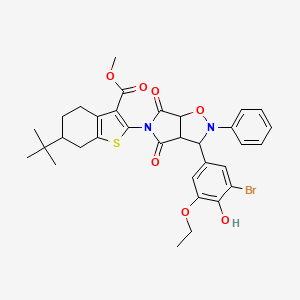
![6-Chloro-5-[(3,5-dimethylphenyl)sulfanyl]-1H-indazole-4,7-dione](/img/structure/B12636203.png)
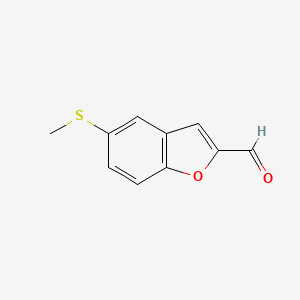
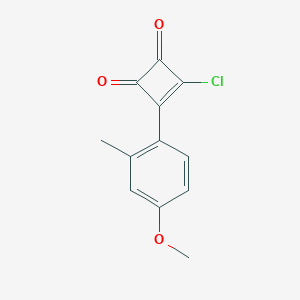
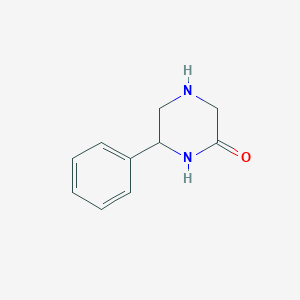
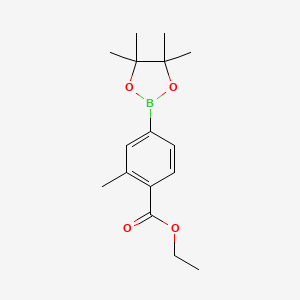
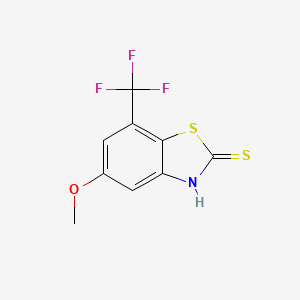
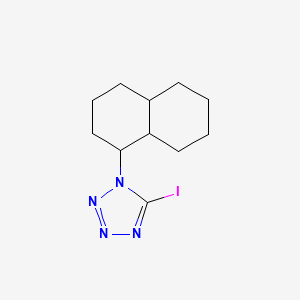

![N-Hydroxy-N~3~-{3-[methyl(phenyl)amino]propyl}-beta-alaninamide](/img/structure/B12636244.png)

![8-Isoquinolinecarboxamide,N-[4-chloro-3-(trifluoromethyl)phenyl]-1,2,3,4,4a,7,8,8a-octahydro-1-oxo-2-(phenylmethyl)-,(4aR,8S,,8aR)-](/img/structure/B12636261.png)
